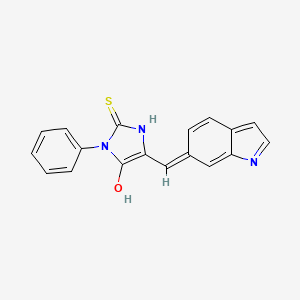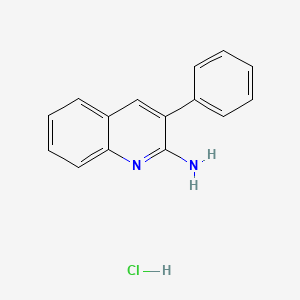![molecular formula C22H26BF2N3O2S2 B13719000 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is a chemical compound known for its reactivity with thiols to form mixed disulfides . It is primarily used in proteomics research and has applications in probing the structures of various receptor channels . The molecular formula of this compound is C22H26BF2N3O2S2, and it has a molecular weight of 477.40 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information on the industrial production methods of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds formed.
Substitution: The aminoethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.
Major Products Formed
The major products formed from these reactions include mixed disulfides when reacting with thiols . The specific products depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy involves its reactivity with thiols to form mixed disulfides . This reactivity allows it to probe the structures of various receptor channels by forming covalent bonds with specific amino acid residues. The molecular targets and pathways involved include the acetylcholine receptor channel and the GABA receptor channel .
Comparison with Similar Compounds
Similar Compounds
8-[4-(Aminomethyl)phenyl] Bodipy: Similar in structure but lacks the methanethiosulfonyl group.
8-[4-(Methanethiosulfonyl)phenyl] Bodipy: Similar but lacks the aminoethyl group.
Uniqueness
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is unique due to its specific reactivity with thiols, which allows it to form mixed disulfides and probe the structures of receptor channels . This makes it a valuable tool in proteomics research and the study of protein interactions.
Properties
Molecular Formula |
C22H26BF2N3O2S2 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-(2-methylsulfonylsulfanylethyl)aniline |
InChI |
InChI=1S/C22H26BF2N3O2S2/c1-14-12-16(3)27-21(14)20(22-15(2)13-17(4)28(22)23(27,24)25)18-6-8-19(9-7-18)26-10-11-31-32(5,29)30/h6-9,12-13,26H,10-11H2,1-5H3 |
InChI Key |
KMZRIAVXLIWCSW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)NCCSS(=O)(=O)C)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
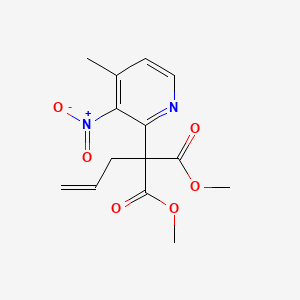

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
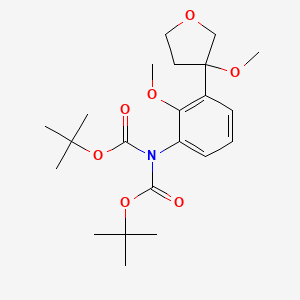
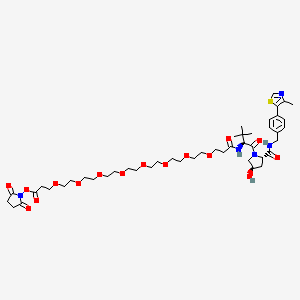
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
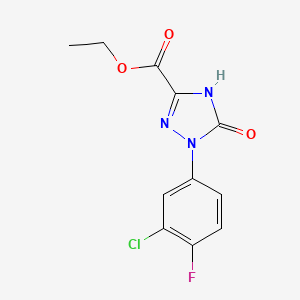

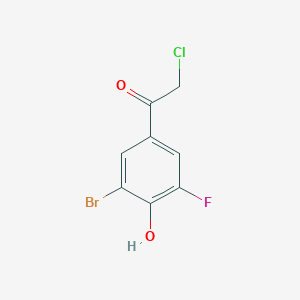
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
